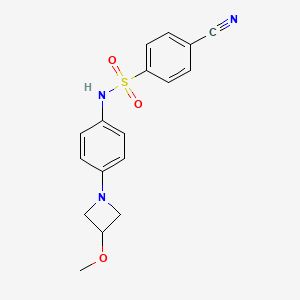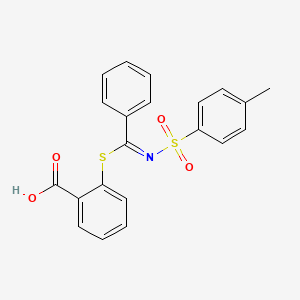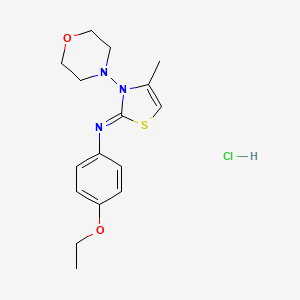
(Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride, also known as EMT, is a small molecule inhibitor that has been widely used in scientific research. EMT is a thiazole-based compound that has shown promising results in various studies related to cancer and other diseases.
Scientific Research Applications
Optimization and Inhibition Studies
- Src Kinase Inhibitors: Analogues similar to the queried compound have been optimized for potent inhibition of Src kinase activity, demonstrating significant potential in cancer treatment by inhibiting Src-mediated cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Synthesis and Antimicrobial Activity
- Quinazolinone Derivatives: Research has been conducted on novel quinazolinone derivatives, including synthesis and evaluation of their antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Habib et al., 2013).
- Antimicrobial and Antitubercular Activities: Synthesis of linezolid-like molecules, including 3-fluoro-4-(morpholin-4-yl)aniline derivatives, and their evaluation for antimicrobial and antitubercular activities highlight their potential in addressing infectious diseases (Başoğlu et al., 2012).
VEGF Receptor Tyrosine Kinase Inhibitors
- VEGF Inhibition for Cancer Therapy: Studies on substituted 4-anilinoquinazolines as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity demonstrate their utility in cancer therapy by inhibiting angiogenesis (Hennequin et al., 1999).
Electroluminescent Device Properties
- Zn(II)-Chelated Complexes: Investigations into Zn(II)-chelated complexes based on functionalized benzothiazole derivatives for their application in electroluminescent devices, including white-light emission, underscore their potential in the field of luminescent materials and environmental monitoring (Roh et al., 2009).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.ClH/c1-3-21-15-6-4-14(5-7-15)17-16-19(13(2)12-22-16)18-8-10-20-11-9-18;/h4-7,12H,3,8-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUXLRZWHJJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C)N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-ethoxy-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
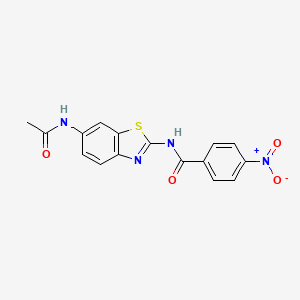
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)
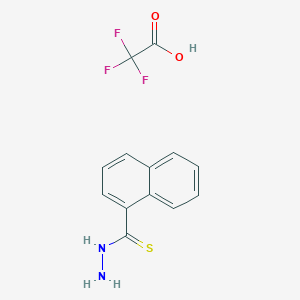
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)
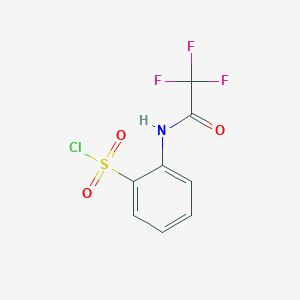
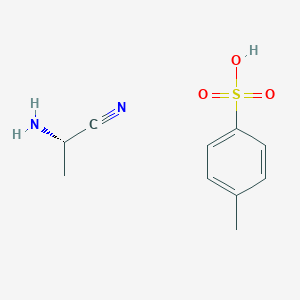
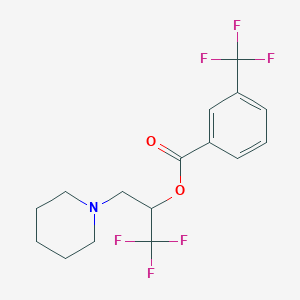
![(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2698389.png)
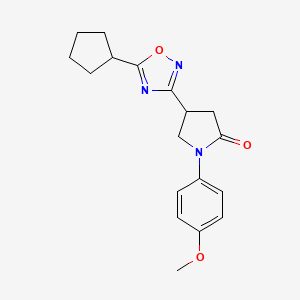
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)

